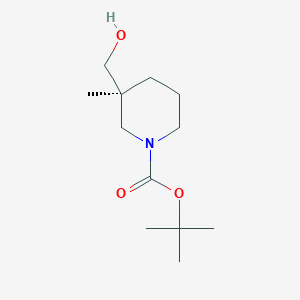

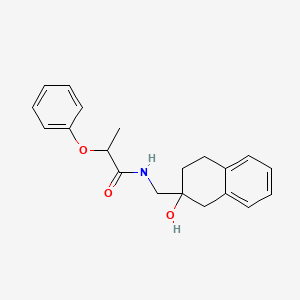

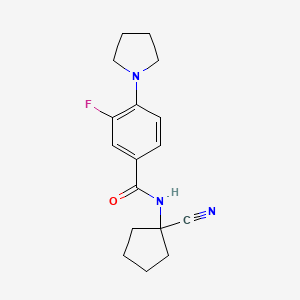

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Nicotinamide derivatives have been synthesized and tested for their anticancer activity, with some compounds showing significant activity against human cancer cell lines. These compounds induce cell cycle arrest and apoptosis, demonstrating potential as anticancer agents by inhibiting tubulin polymerization (Kamal et al., 2014).

Corrosion Inhibition

In another study, nicotinamide derivatives were investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These derivatives act as mixed-type corrosion inhibitors, highlighting their potential application in protecting metals from corrosion (Chakravarthy et al., 2014).

Antiprotozoal Activity

Nicotinamide analogues have shown significant antiprotozoal activity, offering a promising avenue for the treatment of diseases caused by Trypanosoma and Plasmodium species. Their effectiveness in vivo suggests potential for the development of new antiprotozoal drugs (Ismail et al., 2003).

Antimicrobial Activity

The synthesis of nicotinamide derivatives with antimicrobial activity against various bacterial and fungal species indicates their potential use in developing new antimicrobial agents. These compounds could address the need for novel treatments due to the rise of antibiotic-resistant pathogens (Patel & Shaikh, 2010).

Enhancement of Solubility and Permeation

Nicotinamide's ability to augment the solubility of poorly water-soluble molecules and affect the transdermal permeation of other compounds demonstrates its utility in pharmaceutical formulations. This property can be leveraged to improve drug delivery and efficacy (Nicoli et al., 2008).

Metabolic Impacts

Studies on the metabolic fate of nicotinamide in higher plants and its role in nutrient metabolism in humans provide insights into its biochemical significance and potential therapeutic applications. Nicotinamide's effects on metabolic pathways highlight its importance in nutrition and metabolism (Matsui et al., 2007; Hong et al., 2015).

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O/c1-9(2)11(8-22-19-5-6-20-22)21-13(23)10-3-4-12(18-7-10)14(15,16)17/h3-7,9,11H,8H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRQKFBDQQOTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)

![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2737309.png)